molecular formula C10H8BrN3O B12915409 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one CAS No. 1240622-70-1

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one

Katalognummer: B12915409
CAS-Nummer: 1240622-70-1
Molekulargewicht: 266.09 g/mol
InChI-Schlüssel: ZSTIEYQTFMHUQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that contains both pyridine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the bromination of 2-methylpyridine followed by cyclization with appropriate reagents. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then undergo further reactions to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction. This method allows for the efficient synthesis of pyridine-based derivatives, including 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, in moderate to good yields .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound .

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism by which 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to its dual pyridine and pyrimidine rings, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

1240622-70-1

Molekularformel

C10H8BrN3O

Molekulargewicht

266.09 g/mol

IUPAC-Name

5-bromo-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8BrN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H,13,14,15)

InChI-Schlüssel

ZSTIEYQTFMHUQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.